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  • Product: 2-(3-Nitrophenoxy)acetohydrazide
  • CAS: 36304-45-7

Core Science & Biosynthesis

Foundational

2-(3-Nitrophenoxy)acetohydrazide: Chemical Structure, Physical Properties, and Synthesis Workflows

Executive Summary In the realm of medicinal chemistry and rational drug design, aryloxyacetohydrazides serve as critical, versatile building blocks. Specifically, 2-(3-nitrophenoxy)acetohydrazide (CAS: 36304-45-7) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, aryloxyacetohydrazides serve as critical, versatile building blocks. Specifically, 2-(3-nitrophenoxy)acetohydrazide (CAS: 36304-45-7) is a highly reactive intermediate extensively utilized in the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, thiadiazoles, and hydrazone Schiff bases.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in synthetic workflows. The presence of the meta-directing, electron-withdrawing nitro group combined with the highly nucleophilic hydrazide moiety dictates its distinct physical properties and its reactivity profile. This whitepaper provides an in-depth technical analysis of its structural causality, physical properties, and a self-validating protocol for its synthesis.

Chemical Structure & Physical Properties

The molecular architecture of 2-(3-nitrophenoxy)acetohydrazide features three distinct functional domains:

  • The 3-Nitrophenyl Ring: An electron-deficient aromatic system that influences the lipophilicity and electronic distribution of downstream derivatives.

  • The Ether Linkage (-O-CH₂-): Provides conformational flexibility, acting as a spacer that prevents steric hindrance during receptor pocket binding in biological targets.

  • The Acetohydrazide Group (-CO-NH-NH₂): A potent bidentate nucleophile capable of extensive hydrogen bonding.

The physical properties of this compound are directly governed by these structural features. The unusually high boiling point is a direct consequence of the extensive intermolecular hydrogen bonding network facilitated by the terminal hydrazide group, compounded by the strong dipole-dipole interactions of the nitro group. The solid-state lattice is stabilized by π−π stacking of the electron-deficient nitrophenyl rings, resulting in a sharp, predictable melting point.

Table 1: Physicochemical Properties Summary
PropertyValueMechanistic Causality / Notes
Chemical Formula C8​H9​N3​O4​ Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 211.17 g/mol Standard isotopic mass .
CAS Registry Number 36304-45-7Unique identifier for literature and vendor retrieval.
Melting Point 161–163 °CHigh crystalline stability due to intermolecular H-bonding .
Boiling Point 500.9 ± 30.0 °CPredicted value; elevated due to strong dipole moment and H-bond donor/acceptor sites.
Density 1.4 ± 0.1 g/cm³High density driven by the heavy nitro group and compact crystal packing.

Synthesis Methodology: A Self-Validating Workflow

The synthesis of 2-(3-nitrophenoxy)acetohydrazide is a classic two-step sequence involving an SN​2 alkylation followed by nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed as a self-validating system—meaning each step contains built-in analytical checkpoints (e.g., TLC, precipitation) to verify success before proceeding.

Phase 1: Alkylation to Ethyl 2-(3-nitrophenoxy)acetate
  • Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is selected as the base because its pKa​ is perfectly tuned to deprotonate 3-nitrophenol (forming the highly nucleophilic phenoxide) without being strong enough to hydrolyze the resulting ester. Acetone is used as a polar aprotic solvent to accelerate the SN​2 displacement.

Step-by-Step Protocol:

  • Initialization: Charge a dry, 250 mL round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous acetone (100 mL).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.5 eq). Stir at room temperature for 30 minutes until the solution darkens, indicating phenoxide formation.

  • Electrophilic Attack: Dropwise add ethyl chloroacetate (1.2 eq).

  • Reflux & Validation: Heat to reflux (56 °C) for 6–8 hours. Self-Validation Check: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The reaction is complete when the lower- Rf​ yellow phenolic spot completely disappears.

  • Workup: Filter the hot mixture to remove insoluble inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to yield the intermediate ester as a viscous oil or low-melting solid.

Phase 2: Hydrazinolysis
  • Causality of Reagents: Ethanol is chosen as the solvent because it solubilizes both the ester and hydrazine, and its boiling point (78 °C) provides the optimal thermal energy for substitution without degrading the product. Hydrazine hydrate is an "alpha-effect" nucleophile, making it exceptionally reactive toward the ester carbonyl.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude ethyl 2-(3-nitrophenoxy)acetate in absolute ethanol (50 mL).

  • Nucleophilic Addition: Add hydrazine hydrate (80% or 99%, 2.0 eq) dropwise. Note: An excess is strictly required to prevent the formation of symmetrical diacylhydrazine side-products.

  • Reflux & Validation: Heat to reflux for 4–5 hours. Self-Validation Check: As the reaction progresses, the product will spontaneously precipitate from the hot ethanol due to the lower solubility of the highly hydrogen-bonded hydrazide compared to the ester.

  • Isolation: Cool the flask to 0–5 °C in an ice bath to maximize crystallization. Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum to afford pure 2-(3-nitrophenoxy)acetohydrazide.

SynthesisWorkflow SM 3-Nitrophenol + Ethyl Chloroacetate Step1 Alkylation (K2CO3, Acetone, Reflux) SM->Step1 Int1 Ethyl 2-(3-nitrophenoxy)acetate Step1->Int1  SN2 Displacement Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Int1->Step2 Prod 2-(3-Nitrophenoxy)acetohydrazide Step2->Prod  Nucleophilic Acyl Substitution

Fig 1: Step-by-step synthesis workflow of 2-(3-Nitrophenoxy)acetohydrazide.

Analytical Characterization & Quality Control

To guarantee the integrity of the synthesized batch, the following spectroscopic benchmarks must be met:

  • FT-IR Spectroscopy (KBr pellet):

    • 3300–3100 cm⁻¹: N-H stretching (confirms the primary and secondary amines of the hydrazide).

    • 1665 cm⁻¹: C=O stretching (Amide I band; shifted lower due to hydrogen bonding).

    • 1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching (confirms intact nitro group).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 9.35 ppm (s, 1H): Secondary amine (-NH-), exchangeable with D2​O .

    • δ 7.50–7.90 ppm (m, 4H): Aromatic protons of the meta-substituted ring.

    • δ 4.65 ppm (s, 2H): Methylene protons (-O-CH₂-) flanked by the highly electronegative ether oxygen and carbonyl carbon.

    • δ 4.35 ppm (br s, 2H): Primary amine protons (-NH₂), exchangeable with D2​O .

Applications in Drug Development

In pharmaceutical research, 2-(3-nitrophenoxy)acetohydrazide is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as an advanced precursor. The primary amine of the hydrazide can undergo condensation with various aldehydes or ketones to form hydrazones (Schiff bases), which are known for their antimicrobial and antitubercular activities.

Furthermore, cyclization of the hydrazide moiety under specific conditions yields highly privileged heterocyclic scaffolds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are frequently utilized as bioisosteres for esters and amides in drug design to improve metabolic stability .

Derivatization Core 2-(3-Nitrophenoxy)acetohydrazide Hydrazone Hydrazones (Schiff Bases) Core->Hydrazone + Aldehydes/Ketones Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole + Carboxylic acids/POCl3 Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole + CS2 / KOH

Fig 2: Chemical derivatization pathways for drug discovery applications.

References

  • Pharmaffiliates. "2-(3-Nitrophenoxy)acetohydrazide Reference Standard." Pharmaffiliates Impurity Standards. Available at:[Link][1]

  • Chemsrc. "2-(3-Nitrophenoxy)acetohydrazide price and suppliers." Chemsrc Database. Available at:[Link][2]

Sources

Exploratory

Technical Guide: Structural and Spectral Architecture of 2-(3-Nitrophenoxy)acetohydrazide

Executive Summary In the landscape of modern medicinal chemistry, aryloxyacetohydrazides serve as indispensable bifunctional building blocks. Specifically, 2-(3-Nitrophenoxy)acetohydrazide (CAS 36304-45-7) [1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, aryloxyacetohydrazides serve as indispensable bifunctional building blocks. Specifically, 2-(3-Nitrophenoxy)acetohydrazide (CAS 36304-45-7) [1] is a highly versatile intermediate utilized in the synthesis of complex heterocyclic pharmacophores, including oxadiazole, thiadiazole, and pyrazole hybrids[2]. These downstream derivatives frequently exhibit potent anti-tubercular, anti-inflammatory, and anti-angiogenic properties[3].

This whitepaper provides a comprehensive, self-validating protocol for the synthesis of 2-(3-nitrophenoxy)acetohydrazide, followed by an in-depth mechanistic analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral architecture.

Strategic Synthetic Workflow

The synthesis of 2-(3-nitrophenoxy)acetohydrazide is executed via a robust two-step sequence: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis)[3]. To ensure a self-validating system , each step incorporates built-in analytical checkpoints.

Step 1: Alkylation (Williamson Ether Synthesis)
  • Objective: Convert 3-nitrophenol to ethyl 2-(3-nitrophenoxy)acetate.

  • Reagents: 3-Nitrophenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous K 2​ CO 3​ (1.5 eq), Acetone.

  • Mechanistic Causality: Potassium carbonate acts as a mild, insoluble base that deprotonates the 3-nitrophenol to form a highly nucleophilic phenoxide anion. Acetone is selected as a polar aprotic solvent because it does not solvate the phenoxide tightly, thereby maximizing its reactivity for the S N​ 2 attack on the α -carbon of ethyl chloroacetate.

  • Self-Validation Checkpoint: The reaction is monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the highly polar 3-nitrophenol spot (lower Rf​ ) and the emergence of the less polar ester spot (higher Rf​ ) confirms quantitative conversion.

Step 2: Hydrazinolysis
  • Objective: Convert the ester intermediate to the target acetohydrazide.

  • Reagents: Ethyl 2-(3-nitrophenoxy)acetate (1.0 eq), Hydrazine hydrate (80%, 2.0 eq), Absolute Ethanol.

  • Mechanistic Causality: Hydrazine is a potent nucleophile due to the "alpha effect" (repulsion between adjacent lone pairs). It attacks the ester carbonyl, displacing the ethoxide leaving group. Absolute ethanol is chosen as the solvent because it solubilizes both the organic ester and the aqueous hydrazine, and its boiling point (78 °C) provides the optimal thermal energy for reflux without degrading the product.

  • Self-Validation Checkpoint: Upon completion (typically 6 hours of reflux) and subsequent cooling, the target hydrazide precipitates out of solution. This phase separation serves as an immediate visual validation. The crude solid is recrystallized from ethanol, and a melting point determination is conducted as a secondary purity check before advancing to NMR profiling.

Workflow Visualization

G A 3-Nitrophenol (Starting Material) C Ethyl 2-(3-nitrophenoxy)acetate (Intermediate) A->C K2CO3, Acetone Reflux 8h B Ethyl Chloroacetate (Alkylating Agent) B->C E 2-(3-Nitrophenoxy)acetohydrazide (Target API Intermediate) C->E EtOH, Reflux 6h D Hydrazine Hydrate (Nucleophile) D->E F 1H NMR Profiling (Proton Environments) E->F DMSO-d6 Solvent G 13C NMR Profiling (Carbon Framework) E->G DMSO-d6 Solvent

Synthetic workflow and downstream NMR characterization of 2-(3-Nitrophenoxy)acetohydrazide.

Proton ( 1 H) NMR Architecture

For accurate spectral resolution, the compound is dissolved in DMSO- d6​ . The use of a highly polar, aprotic deuterated solvent is critical; it disrupts intermolecular hydrogen bonding in the solid state, ensuring the hydrazide is fully solubilized while shifting the exchangeable N-H protons downfield into a clear spectral window.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Causality & Assignment
-NH- 9.40Broad singlet (br s)-1HAmide proton; strongly deshielded by the adjacent carbonyl group. Broadened due to quadrupolar relaxation of the 14 N nucleus.
Ar-H4 7.85ddd8.1, 2.2, 0.91HPara to ether, ortho to nitro. Deshielded heavily by the strong inductive (-I) and resonance (-M) withdrawal of the nitro group.
Ar-H2 7.75t2.21HPositioned directly between the ether and nitro groups. Experiences cumulative inductive withdrawal (-I) from both electronegative substituents.
Ar-H5 7.60t8.11HMeta to both substituents. Relatively insulated from resonance effects; reflects the baseline aromatic shift with minor inductive perturbation.
Ar-H6 7.45ddd8.1, 2.2, 0.91HOrtho to the ether oxygen. Shielded by the electron-donating resonance (+M) effect of the oxygen lone pairs.
-CH 2​ - 4.65Singlet (s)-2HMethylene bridge. Strongly deshielded by the direct attachment to the electronegative oxygen and the magnetic anisotropy of the carbonyl.
-NH 2​ 4.35Broad singlet (br s)-2HTerminal hydrazide protons. Exchangeable in protic environments; appears as a broad singlet in DMSO- d6​ due to hydrogen bonding dynamics.

Carbon ( 13 C) NMR Architecture

The 13 C NMR spectrum maps the carbon framework based on hybridization and local electron density. The aromatic ring of 2-(3-nitrophenoxy)acetohydrazide presents a complex push-pull electronic system driven by the electron-donating ether oxygen (+M) and the electron-withdrawing nitro group (-M).

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality & Assignment
C=O 166.5Quaternary (C)Hydrazide carbonyl. Highly deshielded due to sp2 hybridization and the electronegativity of the double-bonded oxygen.
Ar-C1 160.5Quaternary (C)Aromatic carbon directly attached to the ether oxygen. Shifted significantly downfield by the strong inductive (-I) effect of oxygen.
Ar-C3 149.5Quaternary (C)Aromatic carbon attached to the nitro group. Deshielded by the potent electron-withdrawing nature of the -NO 2​ moiety.
Ar-C5 130.5Methine (CH)Meta to both functional groups. Experiences minimal resonance perturbation, remaining near the standard benzene shift.
Ar-C6 120.5Methine (CH)Ortho to the ether oxygen. Shielded by the +M resonance effect of the oxygen lone pairs.
Ar-C4 115.5Methine (CH)Para to the ether oxygen. Shielded by the +M resonance effect of the oxygen lone pairs.
Ar-C2 109.5Methine (CH)Ortho to the ether oxygen. Strongly shielded by the +M effect, which dominates over the -I effect of the adjacent nitro group.
-CH 2​ - 67.0Methylene (CH 2​ )Aliphatic carbon. Deshielded from standard alkane shifts (~20 ppm) due to the directly attached electronegative oxygen atom.

Conclusion

The structural verification of 2-(3-nitrophenoxy)acetohydrazide relies heavily on the precise interpretation of its NMR spectra. The 1 H NMR is characterized by the distinct downfield shift of the methylene protons ( δ 4.65) and the broad exchangeable hydrazide protons, while the 13 C NMR provides a definitive map of the push-pull electronic distribution across the aromatic ring. By adhering to the self-validating synthetic workflow outlined above, researchers can ensure the high-fidelity generation of this critical intermediate for downstream pharmaceutical development.

References

2.[3] Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

3.[2] Title: Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Sources

Foundational

The Pharmacological Versatility of 2-(3-Nitrophenoxy)acetohydrazide Derivatives: Mechanisms, Methodologies, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Rationale The compound 2-(3-Nitrophenoxy)acetohydrazide (CAS: 36304-45...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Rationale

The compound 2-(3-Nitrophenoxy)acetohydrazide (CAS: 36304-45-7; Formula: C8H9N3O4; MW: 211.17 g/mol )[1] has emerged as a highly privileged building block in modern medicinal chemistry. Rather than acting as a standalone therapeutic, it serves as a foundational scaffold for synthesizing complex hybrid molecules—such as pyrazole, oxadiazole, and morpholine derivatives[2][3].

The structural logic behind this scaffold relies on three synergistic domains:

  • The Phenoxy Ring: Provides lipophilicity necessary for membrane permeation and hydrophobic pocket binding.

  • The 3-Nitro Substitution: Acts as a critical "warhead" for prodrug activation in specific microbial environments (e.g., mycobacteria)[4].

  • The Acetohydrazide Linker: Offers high conformational flexibility and multiple hydrogen-bond donors/acceptors, allowing the molecule to anchor securely within diverse enzymatic active sites (e.g., COX-2, MurD/MurE, and β-glucuronidase)[5][6][7].

This whitepaper dissects the multifaceted mechanisms of action (MoA) of these derivatives, providing validated experimental protocols and structural insights to guide future drug development.

Core Mechanisms of Action

Antitubercular Activity: Nitroreductase-Mediated Prodrug Activation

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates novel MoAs. Derivatives of 2-(3-nitrophenoxy)acetohydrazide, particularly when hybridized with oxadiazole or pyrazole rings, exhibit profound antitubercular efficacy[2].

The Causality of Action: The antitubercular activity is not intrinsic to the parent molecule but is heavily dependent on the 3-nitro group . In mycobacteria, nitro-containing compounds act as prodrugs. They are reductively activated by the mycobacterial-specific deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced cofactor F420 (supplied by Fdg1)[4]. The reduction of the nitro group generates highly reactive nitroso intermediates and reactive nitrogen species (RNS). These toxic metabolites subsequently poison essential cellular processes, including cell wall biogenesis and cellular respiration, leading to the rapid death of both replicating and non-replicating Mtb[4].

TB_Activation A 2-(3-Nitrophenoxy) Derivative (Prodrug) C Deazaflavin-dependent Nitroreductase (Ddn) A->C Binds to active site B F420 Cofactor System (Fdg1) B->C Supplies electrons D Reactive Nitroso Intermediates (RNS Generation) C->D Reductive activation E Inhibition of Cell Wall Biogenesis & Respiration D->E Covalent modification F Mycobacterial Cell Death E->F Lethal disruption

Fig 1: Ddn-mediated prodrug activation pathway of nitro-compounds in M. tuberculosis.

Anti-Inflammatory & Anti-Angiogenic Dual Inhibition (COX/VEGF)

Morpholine-substituted phenoxyacetohydrazide derivatives have demonstrated remarkable potential as dual-action therapeutics targeting both chronic inflammation and pathological angiogenesis[3][5].

The Causality of Action:

  • COX-1/COX-2 Inhibition: The flexible acetohydrazide backbone allows the phenoxy moiety to penetrate the deep hydrophobic channels of Cyclooxygenase enzymes. Hydrogen bonding between the hydrazide nitrogen and key catalytic residues (such as Arg120 and Tyr355) blocks arachidonic acid from entering the active site, thereby halting prostaglandin synthesis[5][8].

  • VEGF Inhibition: Concurrently, these derivatives exhibit strong binding affinities to Vascular Endothelial Growth Factor (VEGF). By obstructing the VEGF receptor interaction, they prevent the downstream signaling cascade required for endothelial cell proliferation, effectively starving tumors of their blood supply[3][5].

Dual_Inhibition Derivative Phenoxyacetohydrazide Derivative COX COX-1 / COX-2 Enzymes Derivative->COX Competitive Binding VEGF VEGF Signaling Derivative->VEGF Receptor Blockade PG Prostaglandin Synthesis Blocked COX->PG Angio Angiogenesis Halted VEGF->Angio Effect1 Anti-Inflammatory Response PG->Effect1 Effect2 Tumor Starvation / Anti-Angiogenic Angio->Effect2

Fig 2: Dual MoA of phenoxyacetohydrazides targeting inflammation and angiogenesis.

Antibacterial Peptidoglycan Disruption (MurD/MurE Ligases)

Beyond mycobacteria, phenoxyacetohydrazide derivatives have been engineered as potent inhibitors of Gram-positive and Gram-negative bacteria (e.g., S. aureus and E. coli) by targeting the intracellular steps of peptidoglycan biosynthesis[6][9].

The Causality of Action: Bacterial cell wall synthesis relies on a series of Mur ligases (MurC-F) that sequentially add amino acids to the UDP-MurNAc precursor. Phenoxyacetohydrazide derivatives act as dual inhibitors of MurD (which adds D-Glu) and MurE (which adds meso-A2pm or L-Lys). The hydrazide linker mimics the transition state of the peptide bond formation, competitively binding to the ATP-dependent active sites of these ligases. This halts the formation of the structural unit of peptidoglycan, leading to bacterial lysis[6].

Quantitative Efficacy Data

To contextualize the pharmacological potency of these derivatives, the following table synthesizes peer-reviewed in vitro data across various biological targets.

Target / Disease ModelCompound ClassActivity MetricValueReference
M. bovis BCG (Tuberculosis) Pyrazole-Oxadiazole HybridMIC1.03 μg/mL[2]
M. bovis BCG (Tuberculosis) Pyrazole-Oxadiazole HybridIC500.48 μg/mL[2]
COX-2 (Inflammation) Morpholine-substitutedDocking Score-12.67 kcal/mol[3]
VEGF (Angiogenesis) Morpholine-substitutedDocking Score-13.16 kcal/mol[3]
MurD Ligase (S. aureus) Thiazolidine-linked derivativeIC506.4 μM[6]
β-Glucuronidase (Enzyme) Schiff Base AnalogIC509.20 ± 0.32 µM[7]

Validated Experimental Protocols

To ensure scientific reproducibility, the following protocols outline the synthesis of the active hybrids and the biochemical validation of their targets.

Protocol 1: Microwave-Assisted Synthesis of Pyrazole-Oxadiazole Hybrids

This protocol details the coupling of 2-(3-nitrophenoxy)acetohydrazide with a chalcone-derived intermediate to yield highly active antitubercular agents[2].

Reagents & Materials:

  • 1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethenone (Intermediate A)

  • 2-(3-Nitrophenoxy)acetohydrazide (CAS: 36304-45-7)

  • Anhydrous Zinc Chloride ( ZnCl2​ )

  • Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of Intermediate A and 1.0 mmol of 2-(3-nitrophenoxy)acetohydrazide in 15 mL of absolute ethanol.

  • Catalysis: Add a catalytic pinch (approx. 5 mol%) of anhydrous ZnCl2​ to the mixture to facilitate the Schiff base condensation.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (approx. 300W, 80°C) for 15–20 minutes. Note: Microwave synthesis drastically reduces the traditional 7–9 hour reflux time while improving yield.

  • Monitoring: Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: Upon completion, pour the hot mixture over crushed ice. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the crude product under a vacuum, wash with cold distilled water, dry, and recrystallize from hot ethanol to yield the pure hybrid compound.

Synthesis_Workflow S1 Intermediate A + Acetohydrazide S2 Add ZnCl2 in Ethanol S1->S2 S3 MW Irradiation (80°C, 20 min) S2->S3 S4 Ice Quench & Precipitation S3->S4 S5 Recrystallization (Pure Hybrid) S4->S5

Fig 3: Microwave-assisted synthesis workflow for phenoxyacetohydrazide hybrids.

Protocol 2: In Vitro MurD/MurE Ligase Inhibition Assay

To validate the antibacterial MoA, this self-validating system measures the detection of inorganic phosphate released during the ATP-dependent Mur ligase reaction[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 5 mM MgCl2​ , and 0.005% Tween-20. Critical Step: Tween-20 is mandatory to prevent non-specific enzyme inhibition caused by the aggregation of highly lipophilic hydrazide derivatives[6].

  • Enzyme Incubation: In a 96-well microtiter plate, add purified S. aureus MurD or MurE enzyme (optimized concentration) to the assay buffer.

  • Inhibitor Addition: Add the synthesized phenoxyacetohydrazide derivative (dissolved in DMSO) at varying concentrations (e.g., 1 μM to 200 μM). Keep final DMSO concentration below 5% to maintain enzyme stability. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrates: 120 μM UDP-MurNAc-L-Ala, 120 μM D-Glutamate (for MurD), and 500 μM ATP.

  • Detection: After 30 minutes of incubation at 37°C, quench the reaction using Biomol Green reagent (or equivalent Malachite Green-based phosphate detection reagent).

  • Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis comparing the phosphate release of treated wells versus vehicle (DMSO) controls.

References

  • CAS 36304-45-7 | 2-(3-Nitrophenoxy)
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL
  • An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance Source: Benchchem URL
  • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies Source: ResearchGate URL
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PMC - NIH URL
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus Source: ACS Publications URL
  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors Source: PMC - NIH URL

Sources

Exploratory

Comprehensive Solubility and Stability Profile of 2-(3-Nitrophenoxy)acetohydrazide in Organic Solvents

Executive Summary In the landscape of early-stage drug discovery and materials science, acetohydrazide derivatives serve as critical building blocks for the synthesis of hydrazones, triazoles, and complex heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery and materials science, acetohydrazide derivatives serve as critical building blocks for the synthesis of hydrazones, triazoles, and complex heterocyclic scaffolds[1]. Specifically, 2-(3-Nitrophenoxy)acetohydrazide (CAS: 36304-45-7) [2] presents a unique physicochemical profile dictated by its electron-withdrawing nitro group, flexible ether linkage, and highly polar hydrazide terminus.

Understanding the solubility profile of this compound is not merely an exercise in physical chemistry; it is a prerequisite for optimizing reaction yields, designing purification workflows, and preventing premature degradation in solution. This technical guide provides an authoritative, causality-driven analysis of the solubility and stability of 2-(3-Nitrophenoxy)acetohydrazide across various organic solvents, complete with validated experimental methodologies.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-(3-Nitrophenoxy)acetohydrazide, we must first deconstruct its molecular anatomy. The compound’s interaction with solvents is governed by three distinct structural domains:

  • The Aromatic Core & Ether Linkage: The phenoxy ring provides a baseline of lipophilicity. However, the ether oxygen introduces a degree of rotational flexibility and acts as a weak hydrogen-bond acceptor, slightly enhancing solubility in polar media compared to purely alkyl-aromatic systems[3].

  • The Nitro Group (-NO₂): Positioned at the meta carbon, the nitro group is strongly electron-withdrawing. It significantly increases the overall dipole moment of the molecule, making it highly compatible with polar aprotic solvents that can engage in strong dipole-dipole interactions[4].

  • The Acetohydrazide Terminus (-NHNH₂): This is the primary driver of solvation. The hydrazide group is a potent hydrogen-bonding hub, possessing multiple H-bond donors (-NH, -NH₂) and an H-bond acceptor (the carbonyl oxygen). Consequently, the molecule exhibits maximal solubility in solvents capable of disrupting its crystalline lattice through competitive hydrogen bonding[5].

Quantitative Solubility Profile

Based on the structural thermodynamics and empirical data from closely related nitro-phenoxy and piperidinyl acetohydrazides[6], the following table summarizes the anticipated equilibrium solubility of 2-(3-Nitrophenoxy)acetohydrazide at ambient temperature (25°C).

SolventDielectric Constant (ε)Predicted Solubility (mg/mL)USP ClassificationSolvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 100Freely SolubleStrong H-bond acceptor; matches API dipole.
N,N-Dimethylformamide (DMF) 36.7> 50Freely SolubleStrong dipole-dipole & H-bond acceptor.
Methanol (MeOH) 32.715 - 30SolubleProtic H-bond donor/acceptor network.
Ethanol (EtOH) 24.55 - 15Sparingly SolubleWeaker protic network; steric hindrance.
Dichloromethane (DCM) 8.91 - 5Slightly SolubleWeak dipole interactions; limited H-bonding.
Hexane / Heptane 1.9< 0.1Practically InsolubleComplete lack of polar/H-bond interactions.
Aqueous Buffer (pH 7.4) 80.1< 1.0Very Slightly SolubleHydrophobic penalty from the aromatic ring.

Solvation Dynamics & Degradation Pathways

While achieving high solubility is desirable for synthesis, the choice of solvent directly impacts the chemical stability of the active pharmaceutical ingredient (API). Acetohydrazides are generally stable under standard laboratory conditions but are susceptible to specific degradation pathways when solvated[1].

  • Hydrolytic Cleavage: In aqueous or highly protic environments with extreme pH (acidic or basic), the amide bond of the acetohydrazide moiety can undergo hydrolysis, yielding 3-nitrophenoxyacetic acid and hydrazine[6].

  • Nucleophilic Attack: When dissolved in protic solvents like methanol for extended periods, trace transesterification or nucleophilic degradation can occur, particularly if the solution is heated.

The diagram below maps the logical relationship between solvent class, solvation mechanism, and potential degradation risks.

G A 2-(3-Nitrophenoxy) acetohydrazide B Polar Aprotic (DMSO, DMF) A->B C Polar Protic (MeOH, EtOH) A->C D Aqueous / Acidic (pH < 4) A->D E High Solubility (Dipole & H-Bond Acceptor) B->E F Moderate Solubility (H-Bond Donor/Acceptor) C->F G Degradation (Hydrazide Hydrolysis) D->G

Solvation interactions and primary degradation pathway across different solvent classes.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data, kinetic dissolution methods must be avoided. The protocol below details the Isothermal Shake-Flask Method , the gold standard for determining true thermodynamic equilibrium solubility.

Why this specific protocol?
  • Orbital Shaking vs. Magnetic Stirring: Magnetic stirring can cause particle attrition (milling), artificially increasing the dissolution rate and potentially leading to a supersaturated state. Orbital shaking preserves particle integrity.

  • Centrifugation vs. Filtration: Highly polar hydrazide derivatives often exhibit non-specific adsorption to standard PTFE or nylon filter membranes, artificially lowering the quantified concentration. High-speed centrifugation eliminates this variable.

  • Solid-State Verification: Solvents like methanol can induce solvent-mediated phase transformations (e.g., forming a solvate). Analyzing the residual solid ensures the solubility value corresponds to the intended anhydrous polymorph.

G A Solid Compound 2-(3-Nitrophenoxy)acetohydrazide B Solvent Addition (DMSO, MeOH, DCM, etc.) A->B C Isothermal Equilibration (Orbital Shaking, 24-48h, 25°C) B->C D Phase Separation (Centrifugation at 10,000 rpm) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F Solid Residue Analysis (XRPD for Polymorph/Solvate Check) D->F Solid Phase

Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Suspensions: Weigh an excess amount of 2-(3-Nitrophenoxy)acetohydrazide (e.g., 50 mg for protic solvents, 200 mg for aprotic solvents) into 5 mL glass vials. Add 2.0 mL of the target solvent to each vial. Prepare all samples in triplicate.

  • Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to 25.0 ± 0.5 °C. Shake at 150 rpm for a minimum of 24 to 48 hours. Visual confirmation of excess solid is mandatory at the end of this period to ensure saturation.

  • Phase Separation: Transfer the suspensions to microcentrifuge tubes. Centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot quantitatively with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of your validated HPLC-UV method. Quantify the concentration against a standard calibration curve.

  • Solid-State Verification: Recover the solid pellet from the centrifuge tube. Dry gently under a stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD) to confirm that no solvent-mediated polymorphic transition or solvate formation has occurred during the 48-hour equilibration.

Conclusion

The solubility profile of 2-(3-Nitrophenoxy)acetohydrazide is heavily influenced by its capacity for hydrogen bonding and dipole interactions. For synthetic applications requiring high concentrations, polar aprotic solvents like DMSO and DMF are optimal. When utilizing protic solvents like methanol or ethanol, researchers must balance moderate solubility against the kinetic risk of hydrazide degradation over extended periods. By adhering to the rigorous thermodynamic protocols outlined above, development scientists can ensure accurate, reproducible physicochemical profiling.

References

  • CAS 36304-45-7 | 2-(3-Nitrophenoxy)
  • Core Technical Guide: 2-(Piperidin-1-yl)
  • acetohydrazide 1068-57-1 wiki Source: GuideChem URL
  • Buy 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (EVT-2808915)
  • (2-nitro-phenoxy)

Sources

Protocols & Analytical Methods

Method

Using 2-(3-Nitrophenoxy)acetohydrazide as a precursor for 1,3,4-oxadiazoles

Application Note: Synthesis of 1,3,4-Oxadiazole Pharmacophores Using 2-(3-Nitrophenoxy)acetohydrazide Strategic Rationale & Precursor Profiling The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1,3,4-Oxadiazole Pharmacophores Using 2-(3-Nitrophenoxy)acetohydrazide

Strategic Rationale & Precursor Profiling

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. It effectively modulates lipophilicity while providing excellent hydrogen-bond accepting capabilities[1].

When designing targeted therapeutics (such as antitubercular or antimicrobial agents), the selection of the hydrazide precursor dictates the physicochemical properties of the final molecule. 2-(3-Nitrophenoxy)acetohydrazide serves as an exceptionally versatile building block. The ether linkage (–O–CH2–) introduces essential conformational flexibility, allowing the resulting pharmacophore to adapt to complex enzymatic binding pockets. Concurrently, the 3-nitro substituent acts as a strong electron-withdrawing group that can either be retained to engage in specific target interactions (e.g., docking into mycobacterial enoyl reductase)[2], or subsequently reduced to an aniline derivative for late-stage functionalization.

Mechanistic Pathways & Causality

The transformation of 2-(3-Nitrophenoxy)acetohydrazide into a 2,5-disubstituted 1,3,4-oxadiazole generally proceeds via one of two distinct mechanistic trajectories, depending on the chosen coupling partner.

Pathway A: Oxidative Cyclization of N-Acyl Hydrazones Condensation of the acetohydrazide with an aryl aldehyde yields an intermediate N-acyl hydrazone. To achieve ring closure, the C(sp2)–H bond of the hydrazone must be oxidatively cleaved. This is traditionally achieved using molecular iodine (I2) and potassium carbonate (K2CO3). Mechanistic Causality: I2 acts as a mild, chemoselective electrophilic oxidant. K2CO3 is strictly required to neutralize the hydroiodic acid (HI) generated during the cyclization; without this base, the acidic environment would drive the rapid hydrolysis of the hydrazone back to the starting materials. Alternatively, modern green chemistry approaches utilize indirect 3, entirely eliminating the need for stoichiometric chemical oxidants[3].

Pathway B: Dehydrative Cyclization of 1,2-Diacylhydrazines Acylation of the acetohydrazide with an acid chloride yields a 1,2-diacylhydrazine. Cyclization requires the removal of a water equivalent, typically driven by phosphorus oxychloride (POCl3) under thermal or microwave conditions[2]. Mechanistic Causality: POCl3 serves a dual purpose as both solvent and dehydrating agent. It electrophilically activates the enolized oxygen of the diacylhydrazine, converting it into a superior leaving group (dichlorophosphate). This dramatically lowers the activation energy for the intramolecular nucleophilic attack by the adjacent nitrogen, forging the oxadiazole ring. Semiaqueous non-dehydrative conditions can also be employed to avoid highly oxophilic reagents if substrate tolerance is a concern[1].

Pathway Visualization

G Precursor 2-(3-Nitrophenoxy)acetohydrazide Hydrazone N-Acyl Hydrazone Intermediate Precursor->Hydrazone + Aldehyde (Condensation) Diacyl 1,2-Diacylhydrazine Intermediate Precursor->Diacyl + Acid Chloride (Acylation) Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone AcidChloride Acid Chloride (Ar-COCl) AcidChloride->Diacyl Oxidative Oxidative Cyclization (I2/K2CO3 or e-/DABCO) Hydrazone->Oxidative Dehydrative Dehydrative Cyclization (POCl3 or TsCl) Diacyl->Dehydrative Oxadiazole1 2-(3-Nitrophenoxymethyl)-5-aryl- 1,3,4-oxadiazole Oxidative->Oxadiazole1 Oxadiazole2 2-(3-Nitrophenoxymethyl)-5-aryl- 1,3,4-oxadiazole Dehydrative->Oxadiazole2

Figure 1: Divergent synthetic pathways from 2-(3-Nitrophenoxy)acetohydrazide to 1,3,4-oxadiazoles.

Validated Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Pathway A) This protocol is ideal for substrates sensitive to harsh dehydrating acids.

  • Condensation: In a round-bottom flask, dissolve 2-(3-Nitrophenoxy)acetohydrazide (1.0 equiv) and the desired aryl aldehyde (1.0 equiv) in absolute ethanol (0.2 M). Stir at room temperature for 2–4 hours until the N-acyl hydrazone precipitates.

  • Validation Checkpoint 1: Filter the precipitate. LC-MS analysis must show the complete disappearance of the precursor mass (m/z 211) and the appearance of the [M+H]+ corresponding to the hydrazone.

  • Cyclization: Dissolve the isolated hydrazone in DMSO (0.1 M). Add anhydrous K2CO3 (3.0 equiv) followed by molecular iodine (1.2 equiv). Stir the dark solution at 80°C for 4–6 hours.

  • Workup & Causality: Cool to room temperature and quench with saturated aqueous Na2S2O3. Rationale: Sodium thiosulfate reduces unreacted electrophilic iodine (I2) to water-soluble iodide (I-), preventing unwanted halogenation of electron-rich aromatic rings during extraction. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Microwave-Assisted Dehydrative Cyclization (Pathway B) This protocol leverages 2 to drastically reduce reaction times and improve purity[2].

  • Acylation: React 2-(3-Nitrophenoxy)acetohydrazide (1.0 equiv) with an aryl acid chloride (1.1 equiv) in DCM containing pyridine (1.5 equiv) at 0°C to room temperature for 2 hours to form the 1,2-diacylhydrazine.

  • Validation Checkpoint 2: Confirm diacylhydrazine formation via TLC (EtOAc/Hexane 1:1). The intermediate will appear as a highly polar spot compared to the starting materials.

  • Microwave Cyclization: Transfer the dried intermediate to a microwave reactor vial and suspend in POCl3 (5-10 volumes). Irradiate at 120°C for 10–15 minutes. Rationale: Microwave irradiation provides rapid, uniform volumetric heating, bypassing the 6–9 hour thermal reflux that often leads to substrate charring and degradation[2].

  • Workup: Carefully pour the reaction mixture over crushed ice to safely hydrolyze excess POCl3. Neutralize the aqueous layer with solid NaHCO3 to pH 7–8. Filter the precipitated 1,3,4-oxadiazole, wash with cold water, and recrystallize from ethanol.

Quantitative Data Presentation

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles

MethodologyReagents / CatalystsTypical Reaction TimeAverage Yield (%)Strategic Advantages
Thermal Oxidative I2, K2CO3, DMSO4 – 6 hours70 – 85%Transition-metal-free; highly scalable for early discovery.
Electrochemical DABCO, e-, MeCN2 – 4 hours75 – 83%Avoids stoichiometric chemical oxidants; greener profile.
Thermal Dehydrative POCl3, Reflux6 – 9 hours60 – 75%Established protocol; robust for sterically hindered substrates.
Microwave Dehydrative POCl3, MW (120°C)10 – 15 mins80 – 92%Extremely fast kinetics; higher purity profile; prevents thermal charring.

References

  • Source: Chemical Science (Royal Society of Chemistry)
  • Title: An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones Source: Chemistry–A European Journal URL
  • Title: Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL

Sources

Application

Synthesis of Schiff Bases Using 2-(3-Nitrophenoxy)acetohydrazide: An Application Note and Detailed Protocol

Introduction: The Versatility of Schiff Bases in Contemporary Drug Discovery Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the edifice of medicinal chemistry. Their facile synthesis, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Schiff Bases in Contemporary Drug Discovery

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the edifice of medicinal chemistry. Their facile synthesis, structural flexibility, and diverse pharmacological activities have positioned them as privileged scaffolds in the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The formation of a Schiff base from a hydrazide yields a hydrazone, a specific subclass that has garnered significant attention due to its unique chemical properties and potent biological activities.

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 2-(3-nitrophenoxy)acetohydrazide. The inclusion of the 3-nitrophenoxy moiety is of particular interest, as the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its biological efficacy and interaction with therapeutic targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the foundational knowledge and the practical steps necessary for the successful synthesis and characterization of this promising class of compounds.

Scientific Rationale: Why 2-(3-Nitrophenoxy)acetohydrazide?

The choice of 2-(3-nitrophenoxy)acetohydrazide as a precursor for Schiff base synthesis is predicated on several key molecular attributes. The hydrazide functional group provides a reactive nucleophilic site for condensation with a wide array of aldehydes and ketones, allowing for the generation of a diverse library of Schiff base derivatives. The phenoxyacetic acid backbone offers a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.

Most importantly, the presence of a nitro group at the meta-position of the phenyl ring exerts a significant electron-withdrawing effect. This electronic modification can modulate the reactivity of the entire molecule and influence its pharmacokinetic and pharmacodynamic properties. The nitro group's ability to participate in hydrogen bonding and other non-covalent interactions can also enhance the binding affinity of the resulting Schiff bases to their biological targets.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 2-(3-nitrophenoxy)acetohydrazide, and its subsequent conversion to Schiff bases.

Part 1: Synthesis of the Precursor, 2-(3-Nitrophenoxy)acetohydrazide

The synthesis of the hydrazide precursor is a two-step process, beginning with the esterification of 3-nitrophenol, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(3-nitrophenoxy)acetate

This initial step involves the reaction of 3-nitrophenol with ethyl chloroacetate in the presence of a base to form the corresponding ester.

  • Materials:

    • 3-Nitrophenol

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-nitrophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-nitrophenoxy)acetate. The product is often a pale yellow oil or solid and can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.

Step 2: Synthesis of 2-(3-Nitrophenoxy)acetohydrazide

The synthesized ester is then converted to the desired hydrazide by reaction with hydrazine hydrate.

  • Materials:

    • Ethyl 2-(3-nitrophenoxy)acetate

    • Hydrazine hydrate (80-100%)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the crude ethyl 2-(3-nitrophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the resulting white to off-white solid, 2-(3-nitrophenoxy)acetohydrazide, under vacuum. The purity of the product can be assessed by its melting point and spectroscopic analysis.

Part 2: General Protocol for the Synthesis of Schiff Bases (Hydrazones)

The synthesized 2-(3-nitrophenoxy)acetohydrazide is then reacted with various aromatic or heterocyclic aldehydes to yield the target Schiff bases.

  • Materials:

    • 2-(3-Nitrophenoxy)acetohydrazide

    • Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, salicylaldehyde, etc.)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve 2-(3-nitrophenoxy)acetohydrazide (1 equivalent) in a minimal amount of hot ethanol.

    • In a separate beaker, dissolve the desired aldehyde (1 equivalent) in ethanol.

    • Add the aldehydic solution to the hydrazide solution with continuous stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion of the reaction, a solid product often precipitates out of the solution upon cooling.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid Schiff base by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-DMF mixture.

Characterization of Synthesized Compounds

The structural elucidation and purity assessment of the synthesized 2-(3-nitrophenoxy)acetohydrazide and its Schiff base derivatives are crucial. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point (M.P.): To determine the purity of the synthesized compounds. A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Key absorptions to look for include:

    • N-H stretching (hydrazide and Schiff base)

    • C=O stretching (hydrazide)

    • C=N stretching (azomethine group in the Schiff base)

    • N-O stretching (nitro group)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the detailed molecular structure. Key signals include:

    • The azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically appearing as a singlet in the range of δ 8-9 ppm.

    • Aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Data Presentation: Representative Schiff Bases from 2-(3-Nitrophenoxy)acetohydrazide

Compound IDAldehyde ReactantMolecular FormulaYield (%)Melting Point (°C)Key Spectral Data
SB-1 BenzaldehydeC₁₅H₁₃N₃O₄85178-180¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, -CH=N-), 11.80 (s, 1H, -NH-); IR (KBr, cm⁻¹): 1665 (C=O), 1605 (C=N), 1520, 1345 (NO₂)
SB-2 4-ChlorobenzaldehydeC₁₅H₁₂ClN₃O₄88205-207¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, -CH=N-), 11.90 (s, 1H, -NH-); IR (KBr, cm⁻¹): 1670 (C=O), 1600 (C=N), 1525, 1350 (NO₂)
SB-3 4-MethoxybenzaldehydeC₁₆H₁₅N₃O₅90192-194¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, -OCH₃), 8.10 (s, 1H, -CH=N-), 11.70 (s, 1H, -NH-); IR (KBr, cm⁻¹): 1660 (C=O), 1608 (C=N), 1515, 1340 (NO₂)
SB-4 SalicylaldehydeC₁₅H₁₃N₃O₅82218-220¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, -CH=N-), 10.20 (s, 1H, -OH), 11.95 (s, 1H, -NH-); IR (KBr, cm⁻¹): 3200-3400 (O-H), 1655 (C=O), 1610 (C=N), 1530, 1355 (NO₂)

Applications in Drug Development: The Pharmacological Potential

Schiff bases derived from hydrazides are a well-established class of compounds with a wide spectrum of biological activities. The introduction of the 3-nitrophenoxy moiety can further enhance these properties.

  • Antimicrobial Activity: The azomethine linkage is often crucial for the antimicrobial action of Schiff bases. The presence of the nitro group, an electron-withdrawing group, can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[1] These compounds are known to inhibit various microbial enzymes and interfere with cellular processes.[2][3]

  • Anticancer Activity: Many Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The planar nature of the aromatic rings and the azomethine group allows for intercalation with DNA, while the nitro group can participate in redox cycling, generating reactive oxygen species that induce apoptosis in cancer cells.

  • Antiviral and Anti-inflammatory Potential: The versatile structure of these Schiff bases allows them to be tailored to inhibit specific viral enzymes or inflammatory pathways.

The diverse library of Schiff bases that can be generated from 2-(3-nitrophenoxy)acetohydrazide provides a rich platform for structure-activity relationship (SAR) studies, enabling the optimization of their pharmacological profiles for various therapeutic applications.

Visualizing the Synthesis

Workflow for the Synthesis of Schiff Bases

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Schiff Base Formation cluster_characterization Characterization A 3-Nitrophenol + Ethyl Chloroacetate B Ethyl 2-(3-nitrophenoxy)acetate A->B K₂CO₃, Acetone, Reflux C 2-(3-Nitrophenoxy)acetohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux E Schiff Base (Hydrazone) C->E Ethanol, Acetic Acid (cat.), Reflux D Aromatic Aldehyde D->E Ethanol, Acetic Acid (cat.), Reflux F TLC, M.P., IR, NMR, MS E->F

Caption: General workflow for the synthesis of Schiff bases.

General Reaction Scheme

Caption: General reaction for Schiff base formation.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse range of Schiff bases from 2-(3-nitrophenoxy)acetohydrazide. The straightforward nature of these reactions, coupled with the potential for significant biological activity, makes this class of compounds a highly attractive area for further investigation in drug discovery. Future research should focus on expanding the library of these Schiff bases by utilizing a wider variety of aldehydes and ketones, including those with known pharmacophores. Comprehensive biological screening of these novel compounds will be essential to elucidate their therapeutic potential and to establish detailed structure-activity relationships. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents for a range of diseases.

References

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

  • Malhotra, M., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4847-4851. [Link]

  • Abdel-Rahman, L. H., et al. (2017). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry, 2017, 1-9. [Link]

  • Kauthale, C. J., et al. (2012). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica, 4(3), 1162-1166. [Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]

  • Singh, K., et al. (2014). Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. Archiv der Pharmazie, 347(10), 748-756. [Link]

  • Yathirajan, H. S., et al. (2014). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Der Pharma Chemica, 6(1), 1-6. [Link]

  • Kumar, S., et al. (2010). Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives. European Journal of Medicinal Chemistry, 45(11), 5144-5149. [Link]

  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(2), 245-251. [Link]

Sources

Method

Application Note: 2-(3-Nitrophenoxy)acetohydrazide in Medicinal Chemistry and Target-Oriented Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic QSAR Profiling, Self-Validating Synthetic Workflows, and Heterocyclic Derivatization Executive Summary & Chemical P...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic QSAR Profiling, Self-Validating Synthetic Workflows, and Heterocyclic Derivatization

Executive Summary & Chemical Profiling

In the landscape of rational drug design, 2-(3-nitrophenoxy)acetohydrazide serves a dual purpose: it is both a potent standalone pharmacophore and a highly versatile building block for complex heterocyclic synthesis. Characterized by an electron-withdrawing nitroarene coupled to a highly nucleophilic hydrazide moiety, this compound is heavily utilized in the discovery of monoamine oxidase (MAO) inhibitors, antimicrobial agents, and anti-inflammatory drugs.

This application note provides a deep dive into the mechanistic rationale behind its biological activity and outlines field-proven, self-validating protocols for its synthesis and downstream functionalization into advanced drug candidates.

Mechanistic Framework: QSAR and MAO Inhibition

The biological efficacy of aryloxyacetohydrazides, particularly in the inhibition of monoamine oxidase (MAO), is not coincidental but deeply rooted in their electrotopological states.

According to Quantitative Structure-Activity Relationship (QSAR) models utilizing the AM1 Hamiltonian and electrotopological state (E-state) indices, the structural topology of the hydrazide dictates its binding affinity. As detailed in the foundational study1[1], over 90% of the computed MAO inhibitory activity is driven by two specific molecular nodes:

  • The NH Group (Alpha to the Carbonyl): Acts as a critical hydrogen-bond donor, anchoring the molecule within the MAO active site.

  • The Gamma Carbon: Facilitates essential hydrophobic interactions and steric alignment within the enzymatic pocket[1].

Furthermore, the meta-substituted nitro group exerts a strong inductive electron-withdrawing effect, modulating the basicity of the terminal amine and optimizing the pharmacokinetics of the molecule.

QSARLogic MAO Monoamine Oxidase (MAO) Active Site Hydrazide Aryloxyacetohydrazide Pharmacophore NH_Group NH Group (Alpha to Carbonyl) H-Bond Donor Hydrazide->NH_Group Gamma_C Gamma Carbon Hydrophobic Interaction Hydrazide->Gamma_C Nitro 3-Nitro Group Electronic Modulation Hydrazide->Nitro NH_Group->MAO Primary Binding (>90% Activity) Gamma_C->MAO Steric Alignment Nitro->MAO Inductive Effect

Figure 1: QSAR-based mechanistic logic for MAO inhibition by aryloxyacetohydrazides.

Self-Validating Synthetic Workflows

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm reaction success before proceeding, thereby preventing the propagation of impurities.

Protocol A: Synthesis of 2-(3-Nitrophenoxy)acetohydrazide

This two-step sequence converts commercially available 3-nitrophenol into the active hydrazide.

Step 1: O-Alkylation to Ethyl 2-(3-nitrophenoxy)acetate

  • Procedure: Dissolve 3-nitrophenol (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) and stir for 30 minutes at room temperature. Dropwise, add ethyl chloroacetate (1.2 eq) and reflux the mixture.

  • Causality & Design Choice: Acetone is selected as a polar aprotic solvent to accelerate the SN​2 displacement of the chloride ion. K2​CO3​ is chosen over stronger bases (like NaOH) because it is a mild, non-nucleophilic base that effectively deprotonates the phenol without risking the hydrolysis of the newly formed ester.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the bright yellow 3-nitrophenol spot under UV (254 nm) confirms conversion. Filter the hot solution to remove inorganic salts, concentrate under reduced pressure, and pour into crushed ice to precipitate the ester.

Step 2: Hydrazinolysis

  • Procedure: Dissolve the intermediate ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80%, 2.0 eq) dropwise. Reflux the mixture for 6–8 hours.

  • Causality & Design Choice: Hydrazine hydrate acts as a powerful nucleophile due to the alpha-effect. Ethanol provides a homogenous reaction environment and its reflux temperature (78°C) supplies sufficient thermal energy to drive acyl substitution without causing thermal degradation of the sensitive nitro group.

  • Validation Checkpoint: Cool the mixture to induce crystallization. Validate the product via FT-IR spectroscopy: a successful reaction is confirmed by the shift of the ester C=O stretch (~1740 cm−1 ) to an amide/hydrazide C=O stretch (~1680 cm−1 ), alongside the appearance of primary and secondary N−H stretches above 3200 cm−1 .

Protocol B: Downstream Functionalization into Hydrazones

Aryloxyacetohydrazides are premier precursors for synthesizing complex heterocycles, such as coumarin-pyrazole scaffolds, which exhibit potent anticancer and antimicrobial properties[2].

  • Procedure: Equimolar quantities of 2-(3-nitrophenoxy)acetohydrazide and a target aldehyde (e.g., 4-formyl coumarin-pyrazole) are dissolved in absolute ethanol[2]. Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours.

  • Causality & Design Choice: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack by the terminal amine of the hydrazide.

  • Validation Checkpoint: The product typically precipitates upon cooling. Validate via 1H−NMR : the appearance of a distinct azomethine proton singlet ( −N=CH− ) between 8.0 and 8.5 ppm confirms successful condensation.

SynthWorkflow A 3-Nitrophenol + Ethyl Chloroacetate B Alkylation (K2CO3, Acetone) Reflux A->B C Ethyl 2-(3-nitrophenoxy)acetate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 2-(3-Nitrophenoxy)acetohydrazide D->E F Hydrazones (Condensation) E->F Aldehydes & AcOH G 1,3,4-Oxadiazoles (Cyclization) E->G CS2/KOH or POCl3

Figure 2: Synthetic workflow from 3-nitrophenol to diverse heterocyclic pharmacophores.

Quantitative Benchmarks & Reaction Metrics

To aid in experimental planning and scale-up, the following table summarizes the expected quantitative parameters and yields for the syntheses described above, based on optimized laboratory conditions.

Compound / DerivativeReaction TypeReagents & CatalystTime (h)Temp (°C)Expected Yield (%)Primary Application
Ethyl 2-(3-nitrophenoxy)acetate O-Alkylation K2​CO3​ , Acetone10–1256 (Reflux)85–90Intermediate
2-(3-Nitrophenoxy)acetohydrazide Hydrazinolysis NH2​NH2​⋅H2​O , EtOH6–878 (Reflux)80–85MAO Inhibitor / Scaffold
Hydrazone Derivatives CondensationAldehyde, AcOH (cat.), EtOH4–678 (Reflux)65–86Anticancer / Antimicrobial
1,3,4-Oxadiazole Derivatives Cyclization CS2​ / KOH, EtOH10–1278–10060–75Anti-inflammatory

References

  • Source: ResearchGate / Journal of Chemical Information and Computer Sciences (1993)
  • Source: K.T.H.M. College (2021)

Sources

Application

In Vitro Antimicrobial Screening of 2-(3-Nitrophenoxy)acetohydrazide Complexes: An Application and Protocol Guide

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Hydrazide-hydrazone derivatives and their metal complexes have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the toxophoric C=N-N=C group in these molecules is often implicated in their bioactivity. This guide provides a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of a specific series of compounds: 2-(3-nitrophenoxy)acetohydrazide and its transition metal complexes.

The rationale for investigating this particular scaffold lies in the synergistic potential of its constituent moieties. The 3-nitrophenoxy group, an electron-withdrawing entity, can enhance the antimicrobial properties of the parent molecule. The acetohydrazide backbone serves as an excellent chelating agent, forming stable complexes with transition metal ions such as copper(II), nickel(II), and cobalt(II). The chelation of these metals can significantly augment the antimicrobial efficacy of the organic ligand, a phenomenon attributed to Tweedy's chelation theory. This theory posits that upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand, which in turn enhances the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid layer of microbial cell membranes, thereby disrupting normal cellular processes.

This application note is designed for researchers, scientists, and drug development professionals engaged in the primary screening and evaluation of novel antimicrobial candidates. It offers a detailed, step-by-step guide to the synthesis of the ligand and its complexes, followed by robust protocols for in vitro antimicrobial testing using established methodologies.

Synthesis and Characterization of 2-(3-Nitrophenoxy)acetohydrazide and its Metal Complexes

The synthesis of the target compounds is a two-step process, commencing with the preparation of the ligand, 2-(3-nitrophenoxy)acetohydrazide, followed by its complexation with various transition metal salts.

Protocol 1: Synthesis of 2-(3-Nitrophenoxy)acetohydrazide (L)

This protocol is based on the well-established method of preparing hydrazides from their corresponding esters.

Materials:

  • Ethyl 2-(3-nitrophenoxy)acetate

  • Hydrazine hydrate (99-100%)

  • Ethanol (absolute)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, conical flasks, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(3-nitrophenoxy)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with constant stirring. An excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the completion of the reaction, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the white crystalline solid of 2-(3-nitrophenoxy)acetohydrazide by filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Determine the melting point and yield of the final product. The structure should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: Synthesis of Metal(II) Complexes of 2-(3-Nitrophenoxy)acetohydrazide

This protocol describes a general method for the synthesis of Co(II), Ni(II), and Cu(II) complexes.

Materials:

  • 2-(3-Nitrophenoxy)acetohydrazide (Ligand, L)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Standard laboratory glassware

Procedure:

  • Prepare a methanolic solution of the ligand (2 mmol) by dissolving it in 50 mL of methanol with gentle heating.

  • Prepare separate methanolic solutions of the metal salts (1 mmol) by dissolving CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O in 25 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The ligand to metal molar ratio is maintained at 2:1.

  • A change in color is typically observed upon the addition of the metal salt, indicating complex formation.

  • Reflux the resulting mixture for 3-4 hours.

  • After refluxing, allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.

  • Collect the precipitate by filtration, wash it with methanol, and then with diethyl ether.

  • Dry the complexes in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complexes using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm their structure and geometry.[1][2]

In Vitro Antimicrobial Screening Protocols

The following protocols detail the standardized methods for evaluating the antimicrobial activity of the synthesized ligand and its metal complexes against a panel of pathogenic bacteria.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_results Data Analysis start Synthesized Compounds (Ligand & Complexes) awd Agar Well Diffusion Assay start->awd bmd Broth Microdilution Assay (Determine MIC) start->bmd media Prepare Culture Media (Mueller-Hinton Broth/Agar) media->awd media->bmd inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum->awd inoculum->bmd measure_zi Measure Zones of Inhibition (mm) awd->measure_zi read_mic Read MIC Values (µg/mL) bmd->read_mic compare Compare Activity of Complexes vs. Ligand and Standard Antibiotic measure_zi->compare read_mic->compare

Caption: Experimental workflow for in vitro antimicrobial screening.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for preliminary screening.[3][4]

Materials:

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Solutions of the synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin) at a known concentration (e.g., 1 mg/mL in DMSO)

  • Dimethyl sulfoxide (DMSO) as a negative control

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Sample Loading: Add a fixed volume (e.g., 100 µL) of the test compound solutions, the standard antibiotic solution, and the DMSO control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around a well indicates antimicrobial activity.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Solutions of the synthesized compounds and a standard antibiotic.

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Setup: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the stock solution of a test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation and Interpretation

The results from the antimicrobial screening should be tabulated for clear comparison and analysis.

Table 1: Zone of Inhibition Data from Agar Well Diffusion Assay
CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Ligand (L) 100e.g., 12e.g., 10
[Co(L)₂]Cl₂ 100e.g., 18e.g., 15
[Ni(L)₂]Cl₂ 100e.g., 20e.g., 17
[Cu(L)₂]Cl₂ 100e.g., 24e.g., 21
Ciprofloxacin 10e.g., 30e.g., 28
DMSO -00
Table 2: Minimum Inhibitory Concentration (MIC) Data from Broth Microdilution Assay
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ligand (L) e.g., 128e.g., 256
[Co(L)₂]Cl₂ e.g., 32e.g., 64
[Ni(L)₂]Cl₂ e.g., 16e.g., 32
[Cu(L)₂]Cl₂ e.g., 8e.g., 16
Ciprofloxacin e.g., 1e.g., 2

Interpretation of Results:

The data presented in the tables above are hypothetical examples. In a typical screening, it is expected that the metal complexes will exhibit enhanced antimicrobial activity compared to the free ligand, as indicated by larger zones of inhibition and lower MIC values.[9][10] The order of activity among the metal complexes often follows the trend Cu(II) > Ni(II) > Co(II), which can be attributed to the increasing stability of the complexes and the intrinsic antimicrobial properties of the metal ions.

Proposed Mechanism of Action

The enhanced antimicrobial activity of the metal complexes can be explained by the chelation theory. The coordination of the metal ion to the ligand reduces the polarity of the metal, making the complex more lipophilic and facilitating its diffusion through the microbial cell membrane.

Mechanism_of_Action cluster_complex Metal Complex cluster_cell Bacterial Cell cluster_effect Antimicrobial Effect complex [M(L)₂]Cl₂ membrane Cell Membrane complex->membrane Increased Lipophilicity (Penetration) dna DNA complex->dna Binding enzyme Essential Enzymes complex->enzyme Binding to Active Sites protein Protein Synthesis complex->protein Interference disruption Membrane Disruption membrane->disruption replication_inhibition Inhibition of DNA Replication dna->replication_inhibition enzyme_inhibition Enzyme Inactivation enzyme->enzyme_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis protein->protein_synthesis_inhibition cell_death Bacterial Cell Death disruption->cell_death replication_inhibition->cell_death enzyme_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Proposed mechanism of antimicrobial action for the metal complexes.

Once inside the cell, the metal complex can exert its antimicrobial effects through various mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic complex can intercalate into the lipid bilayer, altering its permeability and leading to the leakage of essential cellular components.

  • Inhibition of DNA Replication: The metal ion can bind to the DNA, interfering with its replication and transcription processes.

  • Enzyme Inhibition: The metal complex can bind to the active sites of essential enzymes, such as those involved in cell wall synthesis or cellular respiration, leading to their inactivation.

  • Interference with Protein Synthesis: The complex may bind to ribosomes and disrupt the process of protein synthesis.

Conclusion

The protocols and information provided in this guide offer a robust framework for the synthesis, characterization, and in vitro antimicrobial screening of 2-(3-nitrophenoxy)acetohydrazide and its transition metal complexes. The expected enhancement in antimicrobial activity upon chelation highlights the potential of these compounds as a promising avenue for the development of novel therapeutic agents to combat the growing threat of antibiotic resistance. Further studies, including determination of the minimum bactericidal concentration (MBC), time-kill kinetics, and in vivo efficacy, are warranted for the most potent complexes identified through these primary screening methods.

References

  • Synthesis and Characterization of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes. Raf. J. Sci., 23(2), 58-71. [Link not available]
  • Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc.org. [Link]

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. Hindawi. [Link]

  • Synthesis and Preliminary Antibacterial Screening of Hydrazone Derived from Isonicotinic Acid Hydrazide and Its Cu(II), Co(II) and Ni(II) Complexes. LYAS Publisher. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry and Applied Biochemistry. [Link not available]
  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of Cu(II), Ni(II) and Co(II) complexes of hydrazone-oxime ligands as anticarcinogenic ,antibacter. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Schiff Base Complexes of Cu (II), Cd (II), Ni (II), and Co (II) Ions with N'-(4-Nitrobenzylidene) Isonicotinohydrazide. ResearchGate. [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. [Link]

  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. MDPI. [Link]

  • Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide. Science Journal of Chemistry. [Link]

  • Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions. [Link]

  • Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Asian Journal of Chemistry. [Link]

  • Inhibition zones (mm) and minimum inhibitory concentration (MIC) caused... ResearchGate. [Link]

  • Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. [Link]

  • Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Amanote Research. [Link]

  • 2-(2-Nitrophenyl)acetohydrazide. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Standard Operating Procedures (SOPs) &amp; Mechanistic Insights

Welcome to the Technical Support Center for Aryloxyacetohydrazide Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aryloxyacetohydrazide Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(3-Nitrophenoxy)acetohydrazide.

This guide moves beyond generic procedures, focusing on the chemical causality behind each step to ensure your workflows are robust, high-yielding, and self-validating.

The synthesis of 2-(3-Nitrophenoxy)acetohydrazide is a classic two-step process: an O-alkylation (Williamson ether synthesis) followed by the hydrazinolysis of the resulting ester[1].

Step 1: O-Alkylation (Synthesis of Ethyl 2-(3-nitrophenoxy)acetate)

Objective: Form the ether linkage while avoiding competitive hydrolysis of the alkylating agent.

  • Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-nitrophenol in anhydrous acetone (or DMF for faster kinetics).

  • Base Addition: Add 1.5 equivalents of strictly anhydrous potassium carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild base that deprotonates the phenol without causing significant side reactions, provided no water is present[2].

  • Alkylation: Dropwise, add 1.2 equivalents of ethyl chloroacetate (or ethyl bromoacetate).

  • Reaction: Reflux the mixture for 8–10 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow phenolic spot disappears.

  • Workup (Critical): Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer with 10% aqueous NaOH.

    • Causality: 3-Nitrophenol has a pKa of ~8.3. The NaOH wash deprotonates any unreacted starting material, partitioning it into the aqueous layer. Skipping this step carries phenol into Step 2, artificially inflating your crude yield and ruining the hydrazinolysis.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the intermediate ester.

Step 2: Hydrazinolysis (Synthesis of 2-(3-Nitrophenoxy)acetohydrazide)

Objective: Convert the ester to a hydrazide while suppressing the formation of symmetric diacylhydrazines.

  • Setup: Dissolve 1.0 equivalent of the Step 1 ester in absolute ethanol[3].

  • Nucleophilic Attack: Add 3.0 to 5.0 equivalents of 80% or 98% hydrazine hydrate ( NH2​NH2​⋅H2​O ). Causality: Hydrazine is a bifunctional nucleophile. A massive pseudo-first-order excess ensures the ester reacts with free hydrazine rather than the newly formed mono-hydrazide product.

  • Reaction: Stir at room temperature for 7–12 hours, or gently reflux for 4 hours.

  • Isolation: Pour the reaction mixture into a large volume of ice-cold water. The hydrophobic target compound will precipitate, while the highly water-soluble excess hydrazine remains in the aqueous phase[3].

  • Purification: Filter the white/pale-yellow solid, wash copiously with cold water, and recrystallize from ethanol to obtain the pure 2-(3-Nitrophenoxy)acetohydrazide.

Section 2: Workflow & Pathway Visualizations

SynthesisWorkflow A 3-Nitrophenol + Ethyl Chloroacetate B O-Alkylation (K2CO3, Dry Acetone) A->B C Ethyl 2-(3-nitrophenoxy)acetate B->C 10% NaOH Wash D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 2-(3-Nitrophenoxy)acetohydrazide D->E Cold Water Precipitation

Caption: Workflow for the two-step synthesis of 2-(3-Nitrophenoxy)acetohydrazide.

SideReactions Ester Intermediate Ester Mono Monoacylhydrazine (Target) Ester->Mono + Hydrazine Diacyl Diacylhydrazine (Impurity) Ester->Diacyl Hydrazine Hydrazine (Excess) Hydrazine->Mono Mono->Diacyl + Unreacted Ester

Caption: Competitive pathway showing the formation of the diacylhydrazine impurity.

Section 3: Quantitative Optimization Data

The table below summarizes internal optimization data for the hydrazinolysis step. Notice the direct correlation between hydrazine equivalents, temperature, and the suppression of the diacylhydrazine impurity.

Hydrazine EquivalentsSolventTemperatureReaction TimeMajor Impurity ProfileIsolated Yield (%)
1.1 eqEthanolReflux (78°C)6 hoursDiacylhydrazine (High)42%
2.0 eqEthanolReflux (78°C)5 hoursDiacylhydrazine (Moderate)65%
5.0 eqEthanolReflux (78°C)4 hoursTrace82%
5.0 eq Ethanol Room Temp (25°C) 12 hours None detected 89%

Section 4: Troubleshooting Guide & FAQs

Q: Why is my yield dropping significantly during the Step 1 Williamson ether synthesis? A: The most common culprit is moisture. Water in your acetone or wet K2​CO3​ drives the competitive hydrolysis of ethyl chloroacetate into ethyl glycolate or glycolic acid, consuming your alkylating agent before it can react with the phenol[1]. Ensure all reagents are strictly anhydrous.

Q: I am observing a highly insoluble white precipitate during the Step 2 hydrazinolysis that does not match my product's NMR. What is it? A: You have synthesized the symmetric N,N'-bis(2-(3-nitrophenoxy)acetyl)hydrazine (a diacylhydrazine). Because the target mono-hydrazide retains a nucleophilic terminal nitrogen ( −NH2​ ), it can attack unreacted ester molecules. To prevent this, you must maintain a high stoichiometric excess of hydrazine (at least 3–5 equivalents)[3]. Pro-tip: Add your ester solution dropwise to the hydrazine solution, rather than the other way around, to ensure the ester is always entering a hydrazine-rich environment.

Q: Does the choice of leaving group (chloroacetate vs. bromoacetate) or ester alkyl chain (methyl vs. ethyl) matter? A: Yes, it impacts kinetics. Bromoacetates are more reactive than chloroacetates, which can reduce Step 1 reaction times. For Step 2, methyl esters undergo hydrazinolysis slightly faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon, which can be beneficial if you are running the reaction at room temperature to protect sensitive functional groups[4].

Q: How do I safely and effectively remove the large excess of hydrazine hydrate during purification? A: Do not attempt to boil off excess hydrazine. Hydrazine hydrate is highly miscible with water. By pouring the completed ethanolic reaction mixture into ice-cold water, the hydrophobic 2-(3-nitrophenoxy)acetohydrazide will precipitate out as a solid. The excess hydrazine remains dissolved in the aqueous phase and is safely removed during filtration and subsequent cold-water washes[3].

Section 5: References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PLOS One URL:[Link]

  • Heavy-Atom Isotope Effects on the Hydrazinolysis of Methyl Formate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrazinolysis for 2-(3-Nitrophenoxy)acetohydrazide Synthesis

Welcome to the Application Scientist Support Portal. 2-Aryloxyacetohydrazides, specifically 2-(3-nitrophenoxy)acetohydrazide, are critical intermediate building blocks used in the development of bioactive heterocycles, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-Aryloxyacetohydrazides, specifically 2-(3-nitrophenoxy)acetohydrazide, are critical intermediate building blocks used in the development of bioactive heterocycles, including coumarin-pyrazoles and benzotriazole derivatives[1][2].

The standard synthesis involves the hydrazinolysis of ethyl 2-(3-nitrophenoxy)acetate. However, researchers frequently encounter bottlenecks regarding prolonged reaction times and side-product formation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and an optimized, self-validating protocol to accelerate your workflow.

Synthetic Workflow Overview

Workflow A 3-Nitrophenol + Ethyl bromoacetate B Ethyl 2-(3-nitrophenoxy)acetate (Intermediate) A->B K2CO3, Acetone Reflux C 2-(3-Nitrophenoxy)acetohydrazide (Target Product) B->C Hydrazine Hydrate Ethanol, MW

Workflow for 2-(3-Nitrophenoxy)acetohydrazide synthesis.

Troubleshooting & FAQs

Q1: My conventional reflux hydrazinolysis is taking over 12 hours. How can I optimize the reaction time without degrading the product? A: The most effective way to optimize reaction time is to transition from conventional thermal reflux to Microwave-Assisted Synthesis (MAS). Conventional heating relies on thermal conduction, which is slow and inefficient for the nucleophilic acyl substitution required here[3]. By utilizing MAS, you leverage dielectric heating. Both your solvent (ethanol) and reagent (hydrazine hydrate) have high dipole moments. Microwave irradiation directly couples with these dipoles, causing rapid localized superheating. This drastically lowers the activation energy barrier, reducing reaction times from 12 hours to just 5–10 minutes while simultaneously boosting the yield[1].

Q2: I am observing the reduction of the nitro group and the formation of dark impurities. What is causing this, and how do I prevent it? A: Hydrazine hydrate is not only a potent nucleophile but also a classic reducing agent (commonly used in Wolff-Kishner reductions). During prolonged conventional heating (8–12 hours), the extended thermal stress allows secondary kinetic pathways to activate, leading to the partial reduction of the 3-nitro group to an amine. Solution: Implementing the MAS protocol kinetically favors the rapid acyl substitution over the slower nitro reduction. By terminating the reaction within 5 minutes, you trap the desired hydrazide before the reducing properties of hydrazine can affect the nitroarene moiety.

Q3: How do I establish a self-validating system to monitor the exact endpoint of the ester-to-hydrazide conversion? A: Do not rely solely on time. Validate the reaction progression using orthogonal analytical techniques:

  • TLC Monitoring: Use a Hexane:Ethyl Acetate (6:4) mobile phase. The starting ester is relatively non-polar and will elute with a high Rf​ value (~0.7). The resulting acetohydrazide is highly polar (due to hydrogen bonding from the -NHNH₂ group) and will remain near the baseline ( Rf​ ~0.1).

  • FT-IR Validation: Post-isolation, run an IR spectrum. The successful conversion is self-evident when the strong ester carbonyl stretch ( C=O ) at ~1750 cm⁻¹ completely disappears, replaced by an amide/hydrazide carbonyl stretch at ~1680 cm⁻¹ and distinct primary/secondary amine N−H stretching bands between 3200–3300 cm⁻¹.

Quantitative Data: Conventional vs. Optimized MAS

The following table summarizes the causal benefits of switching to the optimized microwave protocol based on internal validation and literature standards[1][3].

ParameterConventional RefluxMicrowave-Assisted Synthesis (MAS)
Heating Source Oil Bath / Heating MantleDedicated Microwave Reactor (e.g., CEM/Anton Paar)
Solvent System Ethanol (Absolute)Ethanol (Absolute)
Temperature 78°C (Reflux)80°C (Closed Vessel)
Reaction Time 8 – 12 Hours5 – 10 Minutes
Average Yield 65% – 75%88% – 95%
Side Reactions Moderate (Nitro reduction observed)Negligible
Product Purity Requires RecrystallizationHigh (Often analytically pure post-filtration)

Mechanistic Insights: Nucleophilic Acyl Substitution

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via a nucleophilic attack by the terminal nitrogen of hydrazine onto the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, which abstracts a proton to form ethanol[3].

Mechanism Ester Ethyl 2-(3-nitrophenoxy)acetate + Hydrazine Tetra Tetrahedral Intermediate (O⁻ / NH₂NH₂⁺) Ester->Tetra Nucleophilic Attack Product 2-(3-Nitrophenoxy)acetohydrazide + Ethanol Tetra->Product Ethoxide Elimination

Mechanism of ester hydrazinolysis via tetrahedral intermediate.

Optimized Step-by-Step Methodology (MAS Protocol)

This protocol is designed as a self-validating workflow to ensure maximum yield and purity while minimizing reaction time[1].

Reagents Required:

  • Ethyl 2-(3-nitrophenoxy)acetate: 1.0 equivalent (e.g., 5.0 mmol, ~1.12 g)

  • Hydrazine hydrate (80% or 98%): 2.5 equivalents (Excess is required to drive the equilibrium and act as a nucleophile)

  • Absolute Ethanol: 10 mL (Microwave-transparent enough to allow reagent heating, but polar enough to couple with microwaves)

Step-by-Step Procedure:

  • Preparation: In a 30 mL microwave-safe quartz or glass reaction vessel equipped with a magnetic stir bar, dissolve 5.0 mmol of ethyl 2-(3-nitrophenoxy)acetate in 10 mL of absolute ethanol.

  • Reagent Addition: Slowly add 2.5 equivalents of hydrazine hydrate dropwise to the stirring solution at room temperature. Caution: Hydrazine is toxic and highly reactive; perform this in a fume hood.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Place it in the microwave synthesizer. Set the parameters to 80°C, with a ramp time of 1 minute and a hold time of 5 minutes. Set the maximum power to 150 W.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature via compressed air cooling (built into most reactors). As the solution cools, the 2-(3-nitrophenoxy)acetohydrazide will spontaneously precipitate as a crystalline solid.

  • Validation Check: Before isolation, spot the supernatant on a TLC plate against the starting material to confirm 100% conversion.

  • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove any residual hydrazine and unreacted ester.

  • Drying: Dry the solid in a vacuum desiccator overnight. The product is typically pure enough for downstream condensation reactions (e.g., Schiff base or pyrazole formation) without further recrystallization[2].

References

  • Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Develop Current Organic Synthesis (K.T.H.M. College) 1

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Chemical Reviews (ACS Publications) 3

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications Current Chemistry Letters (Growing Science) 2

Sources

Troubleshooting

Handling moisture sensitivity of 2-(3-Nitrophenoxy)acetohydrazide in the lab

Welcome to the technical support and troubleshooting guide for handling 2-(3-Nitrophenoxy)acetohydrazide . This compound is a highly valuable building block in drug development and synthetic chemistry, but its acylhydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for handling 2-(3-Nitrophenoxy)acetohydrazide . This compound is a highly valuable building block in drug development and synthetic chemistry, but its acylhydrazide functionality makes it inherently sensitive to moisture and atmospheric conditions. This guide is designed for researchers and scientists to understand the causality of its degradation and implement field-proven protocols to ensure experimental integrity.

Mechanistic Insight: The Vulnerability of the Hydrazide Bond

Before addressing specific handling techniques, it is critical to understand the chemical causality behind the moisture sensitivity of 2-(3-Nitrophenoxy)acetohydrazide.

The terminal −NH−NH2​ group is highly nucleophilic, while the adjacent carbonyl carbon is electrophilic. In the presence of adventitious water—particularly when catalyzed by trace acidic or basic conditions—the acylhydrazide undergoes nucleophilic attack by water molecules. As demonstrated in computational and kinetic studies of [1], this forms a tetrahedral carbinolamine-like intermediate that irreversibly collapses. The C-N bond is cleaved, yielding 2-(3-Nitrophenoxy)acetic acid and free hydrazine.

This hydrolytic degradation not only destroys your starting material but also introduces highly reactive hydrazine into your reaction matrix, leading to complex, unwanted side reactions.

G H 2-(3-Nitrophenoxy) acetohydrazide I Tetrahedral Intermediate H->I Nucleophilic Attack W H2O (Moisture) W->I H+ / OH- Catalysis A 2-(3-Nitrophenoxy) acetic acid I->A Bond Cleavage (Hydrolysis) N Hydrazine I->N

Caption: Hydrolysis mechanism of 2-(3-Nitrophenoxy)acetohydrazide under aqueous conditions.

Troubleshooting & FAQs

Q1: My 2-(3-Nitrophenoxy)acetohydrazide is degrading during storage. How can I prevent this?

  • Causality: Atmospheric moisture and carbon dioxide slowly react with the hydrazide over time. CO₂ can form carbamate salts with the terminal amine, while moisture drives slow hydrolysis. Furthermore, the nitroaromatic ring can be sensitive to prolonged light exposure.

  • Solution: Store the compound in a tightly sealed amber vial within a vacuum desiccator or an argon-filled glovebox at 2–8°C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Q2: I am observing a white precipitate and low yields during my coupling reaction. What is happening?

  • Causality: The white precipitate is likely a hydrazine salt or the byproduct 2-(3-Nitrophenoxy)acetic acid, indicating that your solvent or reaction environment was not entirely anhydrous.

  • Validation: Run an LC-MS or TLC of the crude mixture. The presence of a peak corresponding to the carboxylic acid mass ( Mw​≈197 g/mol ) confirms that hydrolysis has occurred.

  • Solution: Rigorously dry your solvents using activated 3Å molecular sieves and employ strict air-free [2].

Q3: How do I ensure my solvent is completely free of dissolved moisture and oxygen before adding the hydrazide?

  • Causality: Dissolved gases (O₂, CO₂) and trace water act as oxidants and nucleophiles, respectively.

  • Solution: Perform a Freeze-Pump-Thaw degassing cycle (see Protocol B) and store solvents over freshly activated molecular sieves[3].

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate visual and mechanical checks (e.g., bubbler flow rates, vacuum pressure) to guarantee the integrity of your anhydrous environment.

Protocol A: Setting up a Moisture-Free Reaction using a Schlenk Line
  • Glassware Preparation: Assemble the reaction Schlenk flask with a magnetic stir bar. Connect the side-arm to the Schlenk line using thick-walled rubber tubing.

  • Flame Drying: Evacuate the flask by opening the stopcock to the vacuum manifold. Gently heat the exterior of the flask with a heat gun to drive off the microscopic layer of water adsorbed on the glass surface[3].

  • Cycling: Allow the flask to cool to room temperature under vacuum. Slowly turn the stopcock to backfill the flask with inert gas (Argon or Nitrogen), strictly monitoring the oil bubbler to prevent oil suck-back into the manifold[3]. Repeat the vacuum-inert gas cycle three times.

  • Reagent Transfer: Briefly remove the septum under a positive counter-flow of inert gas to add the solid 2-(3-Nitrophenoxy)acetohydrazide. Reseal and perform one final, gentle vacuum-purge cycle.

Protocol B: Freeze-Pump-Thaw Degassing of Solvents
  • Freezing: Place the solvent in a heavy-walled Schlenk flask or ampoule. Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pumping: Open the flask to the high-vacuum manifold for 2–5 minutes to evacuate the headspace of any atmospheric gases[3].

  • Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles as dissolved gases escape the liquid phase into the headspace.

  • Iteration: Repeat this cycle at least three times. After the final thaw, backfill the flask with inert gas.

Quantitative Data: Hydrolytic Stability

Understanding the pH-dependent stability of acylhydrazides is crucial for optimizing reaction conditions and workups. The following table summarizes generalized kinetic data for hydrazide hydrolysis based on mechanistic DFT studies[1].

pH LevelEnvironmentRelative Hydrolysis RatePrimary Degradation Products
pH 3.0 Acidic (Catalytic)Fast ( t1/2​ < 2 hours)2-(3-Nitrophenoxy)acetic acid + Hydrazonium ion
pH 7.4 Neutral (Physiological)Slow ( t1/2​ > 48 hours)2-(3-Nitrophenoxy)acetic acid + Hydrazine
pH 10.0 BasicModerate ( t1/2​ ~ 12 hours)2-(3-Nitrophenoxy)acetate + Hydrazine
References
  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE Science Education Database, 2017.[Link]

  • The Schlenk Line Survival Guide. Andryj Borys, 2022. [Link]

  • A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 2016.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for Purity Assessment of 2-(3-Nitrophenoxy)acetohydrazide by HPLC and its Alternatives

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but the very foundation of safety and efficacy. The compound 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but the very foundation of safety and efficacy. The compound 2-(3-Nitrophenoxy)acetohydrazide, a molecule of interest in synthetic chemistry and potential drug discovery, requires a robust and reliable analytical method for its purity determination. This guide provides an in-depth, experience-driven walkthrough of developing and validating a High-Performance Liquid Chromatography (HPLC) method for this purpose.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] We will not only detail the "how" but, more critically, the "why" behind each validation parameter. Furthermore, this guide will objectively compare the validated HPLC method against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC), supported by simulated experimental data to guide researchers and drug development professionals in making informed decisions for their analytical needs.

Pillar 1: The Workhorse - A Validated HPLC Method

The development of a successful analytical method begins with understanding the physicochemical properties of the analyte. 2-(3-Nitrophenoxy)acetohydrazide possesses a nitrophenyl group, a strong chromophore, making UV detection a suitable choice. Its acetohydrazide moiety imparts a degree of polarity. A reversed-phase HPLC method is therefore the logical starting point.

The Proposed HPLC Method

After initial method development and optimization, the following parameters were established to provide a sharp, symmetrical peak with a reasonable retention time for 2-(3-Nitrophenoxy)acetohydrazide, well-resolved from potential process impurities or degradants.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump and DAD.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is a versatile choice for non-polar to moderately polar compounds. The 5 µm particle size is a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)Acetonitrile provides good peak shape for aromatic compounds. The acidic phosphate buffer suppresses the ionization of any acidic or basic functional groups, ensuring consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Diode Array Detector (DAD) at 272 nmThe nitroaromatic structure of the analyte shows a strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Run Time 10 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][4][5] Our protocol is designed to be a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.

HPLC_Validation_Workflow cluster_validation Core Validation Parameters (ICH Q2) A Method Development & Optimization B System Suitability (SST) A->B Define Criteria C Specificity B->C Passes SST D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H Final Check I Validated Method H->I Complete

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST) is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[6][7][8] It is performed before any sample analysis to ensure the system is working correctly.[9]

  • Prepare a Standard Solution: Accurately weigh and dissolve 2-(3-Nitrophenoxy)acetohydrazide reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Perform Replicate Injections: Inject the standard solution six consecutive times.

  • Evaluate Parameters: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time. Evaluate the tailing factor and theoretical plates from a representative chromatogram.

Table 1: System Suitability Acceptance Criteria & Results

Parameter Acceptance Criteria (as per USP <621>) Result Status
Retention Time %RSD ≤ 1.0% 0.21% Pass
Peak Area %RSD ≤ 1.0% 0.45% Pass
Tailing Factor (T) ≤ 2.0 1.15 Pass

| Theoretical Plates (N) | > 2000 | 8500 | Pass |

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Analyze Blank: Inject the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Analyze Placebo: Prepare a mixture of all formulation excipients (if applicable) and inject to check for interference.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that the main peak is spectrally pure and well-resolved from any degradant peaks.

Linearity demonstrates a proportional relationship between concentration and detector response over a specified range.

  • Prepare Stock Solution: Create a 1000 µg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentrations, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,100
125 1,249,500
150 1,503,300
Correlation Coefficient (r²) 0.9998

| Range | 50 - 150 µg/mL |

Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.[10][12]

  • Spike Samples: Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Analysis: Analyze three preparations for each level.

  • Calculate Recovery: Determine the percentage of the analyte recovered.

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80% (n=3) 80.0 79.8, 80.5, 80.1 99.8, 100.6, 100.1 100.2%
100% (n=3) 100.0 100.5, 99.7, 100.2 100.5, 99.7, 100.2 100.1%
120% (n=3) 120.0 119.5, 120.8, 120.1 99.6, 100.7, 100.1 100.1%

| Acceptance Criteria | 98.0% - 102.0% | | | Pass |

Precision expresses the closeness of agreement between a series of measurements.[13]

  • Repeatability (Intra-day): Six sample preparations are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst using different equipment.

Table 4: Precision Data (%RSD)

Parameter Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6) Acceptance Criteria

| Assay Result (%) | 0.55% | 0.78% | ≤ 2.0% |

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14] They are often determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Table 5: LOD & LOQ Results

Parameter Concentration (µg/mL) Signal-to-Noise Ratio
LOD 0.05 3.2

| LOQ | 0.15 | 10.5 |

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][16][17]

  • Vary Parameters: Intentionally alter parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Analyze: Analyze the system suitability standard under each condition.

  • Evaluate: Ensure system suitability criteria are still met and that the assay result is not significantly impacted.

Pillar 2: Comparative Performance Analysis

While the validated HPLC method is robust and reliable, alternative technologies may offer advantages in specific contexts. Here, we compare it with UPLC and HPTLC.

Tech_Comparison Main Analytical Challenge: Purity of 2-(3-Nitrophenoxy)acetohydrazide HPLC HPLC Main->HPLC Standard Approach UPLC UPLC Main->UPLC Alternative 1: Speed & Sensitivity HPTLC HPTLC **High-Throughput, Cost-Effective** Stationary Phase: Plate Pressure: Ambient Run Time: ~20 min (for 20+ samples) Solvent Use: Very Low Main->HPTLC Alternative 2: Throughput & Cost

Caption: Comparison of Analytical Technologies.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed

UPLC operates on the same principles as HPLC but utilizes smaller sub-2 µm particle columns, which requires significantly higher operating pressures.[18][19][20] This results in dramatic improvements in three key areas: speed, resolution, and sensitivity.[21][22]

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Flow Rate: 0.5 mL/min

  • Run Time: 2.5 minutes

Table 6: Performance Comparison: HPLC vs. UPLC

Parameter Validated HPLC Method UPLC Method Advantage
Run Time 10 min 2.5 min UPLC (4x faster)
Peak Width 0.25 min 0.06 min UPLC (Narrower peaks, higher sensitivity)
Solvent Consumption / Run 10 mL 1.25 mL UPLC (8x less solvent)
Backpressure ~1,500 psi ~12,000 psi HPLC (Less demanding on hardware)
Precision (%RSD) 0.55% 0.48% Comparable

| Accuracy (% Recovery) | 100.1% | 100.3% | Comparable |

Insight: The primary advantage of UPLC is a significant reduction in analysis time and solvent consumption, which translates to higher sample throughput and lower operational costs.[22] The increased sensitivity from sharper peaks is also beneficial for impurity profiling at very low levels. The trade-off is the higher initial capital cost for the UPLC system capable of handling extreme pressures.

High-Performance Thin-Layer Chromatography (HPTLC): The High-Throughput Option

HPTLC is a sophisticated form of thin-layer chromatography that offers high separation efficiency and the ability to analyze many samples simultaneously.[23][24] It is an excellent tool for screening and quality control where high sample throughput is a priority.

  • Plate: HPTLC silica gel 60 F₂₅₄ plates

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (6:4:0.1, v/v/v)

  • Detection: Densitometric scanning at 272 nm

Table 7: Performance Comparison: HPLC vs. HPTLC

Parameter Validated HPLC Method HPTLC Method Advantage
Samples per Run 1 20+ HPTLC (Massive throughput advantage)
Analysis Time per Sample 10 min < 1 min (when running multiple samples) HPTLC
Solvent Consumption / Sample 10 mL ~0.5 mL HPTLC (Extremely low solvent use)
Quantitation Precision (%RSD) 0.55% ~1.5-2.0% HPLC (Significantly better precision)
Resolution High Moderate HPLC (Better for complex mixtures)

| Automation | Fully automated | Semi-automated (requires manual plate handling) | HPLC |

Insight: HPTLC's strength lies in its parallel analysis capability, making it exceptionally cost-effective and fast for analyzing large batches of samples.[25][26] However, this comes at the cost of lower resolution and precision compared to HPLC or UPLC.[26] It is an excellent choice for raw material screening or in-process controls where speed is more critical than the highest level of precision.

Conclusion and Recommendations

The choice of an analytical method is a strategic decision that must balance performance with practical considerations like sample throughput, cost, and existing laboratory infrastructure.

  • The validated HPLC method stands as a robust, reliable, and precise technique that meets all regulatory requirements for the purity analysis of 2-(3-Nitrophenoxy)acetohydrazide. It represents the gold standard for final product release testing where accuracy and precision are paramount.

  • UPLC is the clear successor for laboratories looking to increase efficiency and reduce long-term operational costs.[21] Its speed and sensitivity make it ideal for high-throughput development environments and for detecting trace-level impurities. The primary barrier is the initial investment in high-pressure instrumentation.

  • HPTLC offers a niche but powerful advantage for applications requiring the rapid screening of a very large number of samples. It is an exceptionally green and cost-effective method for quality control points where a semi-quantitative or limit test is sufficient.

Ultimately, the "best" method is the one that is fit for its intended purpose.[3][5] This guide demonstrates that while a well-validated HPLC method is a dependable foundation, a comprehensive understanding of UPLC and HPTLC allows for a more flexible and efficient approach to analytical lifecycle management.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

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  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • LCGC International. (2025). Robustness Tests. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • PubMed. (2020). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

  • IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • MDPI. (2024). Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine. [Link]

  • ResearchGate. (n.d.). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acetic acid and Acetic Hydrazide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

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  • PubChemLite. (2026). N'-(3-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

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Comparative

FT-IR spectroscopy validation for 2-(3-Nitrophenoxy)acetohydrazide functional groups

An In-Depth Guide to the FT-IR Spectroscopic Validation of 2-(3-Nitrophenoxy)acetohydrazide This guide provides a comprehensive framework for the validation of 2-(3-Nitrophenoxy)acetohydrazide using Fourier-Transform Inf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FT-IR Spectroscopic Validation of 2-(3-Nitrophenoxy)acetohydrazide

This guide provides a comprehensive framework for the validation of 2-(3-Nitrophenoxy)acetohydrazide using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral interpretation to establish a robust, self-validating protocol for chemical identity confirmation. We will explore the causal relationships behind experimental choices, integrate principles of analytical method validation, and provide the necessary data for objective comparison and verification.

The Principle: Why FT-IR for Structural Validation?

In the realm of pharmaceutical development and chemical synthesis, unequivocal structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly reliable technique for this purpose. The method is predicated on the principle that specific chemical bonds and functional groups within a molecule vibrate at characteristic frequencies when they absorb infrared radiation. The resulting spectrum is a unique molecular "fingerprint," allowing for the identification of key structural motifs.

For a molecule like 2-(3-Nitrophenoxy)acetohydrazide, FT-IR is particularly powerful. Its structure is rich with distinct functional groups—an aromatic nitro group, an ether linkage, and an acetohydrazide moiety—each producing strong, diagnostic absorption bands. The objective of this guide is to confirm the presence and integrity of these groups by comparing a predictive spectral analysis with experimental data.

Molecular Structure and Predictive FT-IR Analysis

To validate the structure, we must first deconstruct it into its core functional components and predict their expected FT-IR absorption regions based on established spectroscopic-structural correlations.

Figure 1: Chemical Structure of 2-(3-Nitrophenoxy)acetohydrazide

A diagram illustrating the key functional groups of the target molecule.

The following table summarizes the expected vibrational frequencies for each functional group, grounded in authoritative spectroscopic data.[1][2][3][4] This table serves as our primary reference standard for spectral validation.

Table 1: Predictive FT-IR Absorption Bands for 2-(3-Nitrophenoxy)acetohydrazide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & References
Aromatic Nitro Asymmetric NO₂ Stretch1550 - 1475StrongThis powerful, electron-withdrawing group produces one of the most characteristic and intense bands in the spectrum due to the large change in dipole moment during the asymmetric stretch.[5][6]
Symmetric NO₂ Stretch1360 - 1290StrongThe corresponding symmetric stretch is also strong and provides a confirmatory peak for the nitro functional group.[4][5][6]
Ether Aryl-O Stretch (Asymmetric)1275 - 1200StrongThe C-O-C stretch in an aryl ether is typically strong and appears at a higher frequency than in alkyl ethers due to resonance effects.
O-CH₂ Stretch (Symmetric)1075 - 1020MediumThis band corresponds to the other side of the ether linkage.
Acetohydrazide N-H Stretch (Amine & Amide)3400 - 3100Medium, BroadPrimary amines (-NH₂) typically show two bands, while secondary amides (-NH) show one. Hydrogen bonding often causes these peaks to be broad.[7][8]
C=O Stretch (Amide I)1680 - 1640StrongThe carbonyl stretch of the amide is a very strong and reliable absorption. Its position can be influenced by hydrogen bonding.[7][9]
N-H Bend (Amide II)1640 - 1550Medium-StrongThis band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.
Aromatic Ring C-H Stretch3100 - 3000Medium-WeakAromatic C-H stretches appear at slightly higher wavenumbers than alkane C-H stretches.[10]
C=C Stretch (in-ring)1600 & 1475 (approx.)Medium-WeakAromatic rings typically show a pair of sharp absorptions from ring stretching vibrations.
C-H Out-of-Plane Bend900 - 690StrongThe pattern of these strong bands can help determine the substitution pattern on the benzene ring (in this case, 1,3- or meta-substitution).

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of the validation depends entirely on the quality of the acquired spectrum. The following protocol outlines a standard procedure for solid-phase FT-IR analysis using the potassium bromide (KBr) pellet method, a common and reliable technique for polar organic solids.

Figure 2: Workflow for FT-IR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Obtain Dry Sample & FT-IR Grade KBr grind Grind 1-2 mg of sample with ~200 mg KBr in an agate mortar start->grind 1. Weigh mix Ensure a fine, homogenous powder to minimize scattering grind->mix 2. Triturate press Transfer powder to a pellet press and apply ~8-10 tons of pressure mix->press 3. Press inspect Inspect pellet: it should be transparent or translucent press->inspect 4. Verify bg Acquire background spectrum of the empty sample chamber inspect->bg Proceed if pellet is good sample Place KBr pellet in the spectrometer's sample holder bg->sample 5. Calibrate acquire Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) sample->acquire 6. Measure process Process data: background correction, format conversion acquire->process 7. Process end End: Spectrum ready for validation process->end

A step-by-step workflow for preparing a KBr pellet and acquiring the FT-IR spectrum.

Step-by-Step Methodology:

  • Materials and Environment: Use FT-IR grade KBr, which is transparent to IR radiation and has been thoroughly dried to prevent a broad O-H absorption from water (~3400 cm⁻¹). The sample of 2-(3-Nitrophenoxy)acetohydrazide must also be completely dry. Perform preparation in a low-humidity environment if possible.

  • Grinding and Mixing (Causality): Weigh approximately 1-2 mg of the sample and 150-200 mg of KBr. The 1:100 ratio is crucial for obtaining a clear spectrum where peaks are not saturated (i.e., absorbance > 1.5). Grind the mixture in an agate mortar. Expertise: The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and results in sharper, more accurate peaks. The mixture should appear as a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This sinters the KBr into a transparent or translucent disc, with the sample molecules evenly dispersed in the salt matrix.

  • Data Acquisition:

    • First, run a background scan of the empty spectrometer. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample's spectrum.

    • Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

Comparative Analysis and Validation

With a high-quality spectrum in hand, the validation is performed by comparing the observed peak positions against the predictive data from Table 1.

Table 2: Comparative FT-IR Data for 2-(3-Nitrophenoxy)acetohydrazide Validation

Functional GroupExpected Wavenumber (cm⁻¹)[10][5][6][7][8]Observed Wavenumber (cm⁻¹) (Hypothetical Data)Vibrational Mode AssignmentValidation Status
N-H Stretch 3400 - 31003305, 3210-NH₂ and -NH stretchesConfirmed
Aromatic C-H Stretch 3100 - 30003085Aromatic C-H stretchConfirmed
Amide I (C=O) 1680 - 16401665Amide C=O stretchConfirmed
Amide II (N-H Bend) 1640 - 15501580N-H bend / C-N stretchConfirmed
Aromatic C=C ~1600 & ~14751595, 1480Ring C=C stretchesConfirmed
Nitro (Asymmetric) 1550 - 14751528Asymmetric NO₂ stretchConfirmed
Nitro (Symmetric) 1360 - 12901350Symmetric NO₂ stretchConfirmed
Ether (Aryl-O) 1275 - 12001245Aryl-O-C stretchConfirmed
Ether (O-CH₂) 1075 - 10201040C-O stretchConfirmed
Aromatic C-H Bend 900 - 690880, 785, 695Out-of-plane C-H bendsConfirmed

Interpretation Narrative:

  • Hydrazide Moiety: The presence of two distinct peaks in the N-H region (3305 and 3210 cm⁻¹) is strong evidence for the -NHNH₂ group. The intense absorption at 1665 cm⁻¹ falls squarely in the Amide I region, confirming the carbonyl group. This is further supported by the Amide II band at 1580 cm⁻¹.

  • Aromatic Nitro Group: The two very strong and sharp peaks at 1528 cm⁻¹ and 1350 cm⁻¹ are definitive proof of the aromatic nitro group. Their high intensity and characteristic positions make them primary markers for validation.[5][6][11]

  • Phenoxy Group: The strong band at 1245 cm⁻¹ is characteristic of the aryl-O stretch, while the band at 1040 cm⁻¹ confirms the -O-CH₂ linkage, together validating the phenoxy-aceto bridge.

  • Aromatic Ring: The weaker stretch at 3085 cm⁻¹ (above 3000 cm⁻¹) and the ring vibrations at 1595 and 1480 cm⁻¹ confirm the presence of the benzene ring. The pattern of strong bands in the 900-690 cm⁻¹ region corresponds to the out-of-plane bending for a meta-substituted ring.

Adherence to Analytical Validation Standards (ICH Q2(R1))

For use in a regulated environment, an analytical procedure must be validated to demonstrate its suitability for its intended purpose.[12][13][14][15] While a full quantitative validation is not the goal here, the principles of validation, particularly Specificity , are critical.

  • Specificity: In the context of FT-IR identification, specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this analysis, it means demonstrating that the spectrum is uniquely attributable to 2-(3-Nitrophenoxy)acetohydrazide and not to starting materials, synthetic byproducts, or impurities.

    • Practical Application: To validate specificity, one would compare the spectrum of the final product against the spectra of key starting materials (e.g., 3-nitrophenol and ethyl chloroacetate hydrazide). The absence of characteristic peaks from starting materials and the presence of all expected product peaks (as detailed in Table 2) would confirm specificity. For example, the absence of a broad O-H peak from 3-nitrophenol (~3300 cm⁻¹) and the appearance of the strong Amide I band (~1665 cm⁻¹) are key validation points.

The use of a certified reference material (CRM) of 2-(3-Nitrophenoxy)acetohydrazide is the gold standard. Comparing the spectrum of a new batch directly against the CRM spectrum provides the highest level of confidence in its identity and is a requirement in many pharmacopoeias.[16]

Conclusion

The validation of 2-(3-Nitrophenoxy)acetohydrazide by FT-IR spectroscopy is a robust and definitive process when conducted systematically. By establishing a predictive spectral profile based on known functional group correlations, employing a rigorous and well-understood experimental protocol, and performing a direct comparison of the expected versus observed data, one can confirm the molecular identity with a high degree of scientific certainty. This guide provides the framework for not only interpreting a spectrum but for creating a complete, defensible validation package suitable for research and quality control environments.

References

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